molecular formula C7H13NO B2984602 N-cyclobutyloxetan-3-amine CAS No. 1341378-53-7

N-cyclobutyloxetan-3-amine

Cat. No.: B2984602
CAS No.: 1341378-53-7
M. Wt: 127.187
InChI Key: LVIXCAQDKFMQAB-UHFFFAOYSA-N
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Description

N-cyclobutyloxetan-3-amine is a chemical compound with the molecular formula C₇H₁₃NO . It has a molecular weight of 127.1 . The compound is typically available in liquid form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1(NC2CCC2)COC1 . This notation provides a way to represent the structure of the molecule in text format.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . . The compound has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Efficient Synthesis and Biological Activity

  • Synthesis of 3-Aminocyclobut-2-en-1-ones: A series of 3-aminocyclobut-2-en-1-ones, which are potent antagonists of VLA-4, were synthesized through the facile condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. This synthesis showcases the potential of N-cyclobutyloxetan-3-amine derivatives in the development of therapeutic agents (Brand et al., 2003).

Catalytic Applications

  • Copper-Catalysed Amination Reactions: The application of a diphosphinidenecyclobutene ligand in copper-catalysed amination reactions of aryl halides with amines, highlighting the role of cyclobutane derivatives in facilitating such transformations to yield secondary or tertiary amines efficiently (Gajare et al., 2004).

Mechanistic Insights into Reactions Involving Cyclobutane Derivatives

  • Mechanism of Amide Formation: The study of amide formation between carboxylic acid and amine in aqueous media using carbodiimide highlights the chemical versatility of cyclobutane derivatives, providing insights into their reactivity and potential application in bioconjugation (Nakajima & Ikada, 1995).

Novel Synthetic Routes and Bioactive Molecule Development

  • Synthesis of Cyclobutyl Analogs of Nucleosides: The creation of cyclobutyl analogs of adenosine and guanosine, though devoid of antiviral activity, exemplifies the exploration of cyclobutane derivatives in the quest for new therapeutic agents. This research underscores the broad potential of cyclobutane derivatives in drug development (Boumchita et al., 1990).

Antimicrobial Applications

  • Novel Antimycobacterial Compounds: Research into 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds demonstrated significant activity against multidrug-resistant Mycobacterium tuberculosis, highlighting the potential of cyclobutane derivatives in addressing antimicrobial resistance (Sriram et al., 2007).

Safety and Hazards

N-cyclobutyloxetan-3-amine is classified as a dangerous substance. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively .

Properties

IUPAC Name

N-cyclobutyloxetan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6(3-1)8-7-4-9-5-7/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIXCAQDKFMQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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